tert-Butylamine hydrobromide
Overview
Description
tert-Butylamine hydrobromide: is an organic compound with the molecular formula C4H11N·HBr . It is a white to almost white crystalline powder that is highly soluble in water . This compound is commonly used in the preparation of various chemicals, including pharmaceuticals, insecticides, oil additives, and rubber accelerators .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amination of Isobutylene: tert-Butylamine can be synthesized by the direct amination of isobutylene using zeolite catalysts.
Industrial Production Methods: In industrial settings, tert-butylamine is typically produced through the direct amination of isobutylene. This method is preferred due to its efficiency and lower waste production .
Chemical Reactions Analysis
Types of Reactions:
Neutralization Reactions: tert-Butylamine hydrobromide neutralizes acids in exothermic reactions to form salts and water.
Cross-Coupling Reactions: It can act as a bifunctional additive in nickel-catalyzed photoredox reactions, facilitating C–O and C–N bond-forming reactions.
Common Reagents and Conditions:
Acids: Reacts with acids to form salts.
Nickel Catalysts: Used in cross-coupling reactions with visible light.
Major Products:
Salts: Formed from neutralization reactions.
Functionalized Molecules: Produced in cross-coupling reactions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides .
Biology:
- Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine:
- Utilized in the preparation of pharmaceutical compounds, particularly in the synthesis of antihypertensive drugs .
Industry:
Mechanism of Action
tert-Butylamine hydrobromide exerts its effects primarily through its ability to neutralize acids and participate in cross-coupling reactions. In biological systems, it can form stable complexes with enzymes and proteins, influencing their activity and interactions .
Comparison with Similar Compounds
- n-Butylamine
- sec-Butylamine
- Isobutylamine
Comparison:
- tert-Butylamine is unique among its isomers due to its branched structure, which imparts different chemical properties and reactivity. For example, tert-butylamine is more sterically hindered compared to its linear isomers, affecting its reactivity in certain chemical reactions .
Biological Activity
Tert-butylamine hydrobromide (TBAHB) is a quaternary ammonium salt derived from tert-butylamine and hydrobromic acid, characterized by its white crystalline form and amine-like odor. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of TBAHB, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 162.05 g/mol
- Solubility : Soluble in water, exhibiting basic properties that allow it to neutralize acids.
TBAHB exhibits biological activity primarily through its structural similarities to other amines, particularly paracetamol (acetaminophen). It is hypothesized that TBAHB may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to paracetamol, thereby reducing the production of inflammatory mediators such as prostaglandins and thromboxanes. Research indicates that TBAHB may demonstrate anti-inflammatory properties in vitro, although further studies are necessary to confirm its efficacy in vivo .
Biological Applications
-
Therapeutic Potential :
- TBAHB has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit COX enzymes .
- Its structural characteristics suggest possible applications in drug formulation as a counterion to enhance solubility .
-
Research Tool :
- Used in various biological studies to investigate protein-ligand interactions.
- Can influence cellular processes such as ion transport and membrane permeability due to its ability to alter solution pH .
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of TBAHB by measuring its impact on COX enzyme activity. The results indicated a significant reduction in COX-1 and COX-2 activity in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Study 2: Protein Interaction Studies
In another investigation, TBAHB was utilized to study its interaction with specific proteins involved in cellular signaling pathways. The findings revealed that TBAHB could modulate protein function, providing insights into its role in biochemical processes .
Toxicological Profile
While exploring the biological activity of TBAHB, it is essential to consider its safety profile:
- Acute Toxicity : The compound exhibits irritant properties and can cause respiratory tract irritation upon inhalation .
- LD50 Values : Acute oral LD50 values for related amines suggest a range from 122 mg/kg bw (isopropylamine) to approximately 2813 mg/kg bw for less toxic variants .
- Repeated Dose Toxicity : Local effects such as irritation have been noted following repeated inhalation exposure at concentrations around 200 mg/m³ .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Characteristics |
---|---|---|
Tert-Butylamine | CHN | Colorless liquid; used as a base in synthesis |
n-Butylamine | CHN | Linear structure; different reactivity profile |
Sec-Butylamine | CHN | Secondary amine; distinct steric hindrance |
Isobutylamine | CHN | Branching affects physical properties |
Tert-Amylamine | CHN | Similar branching but one more carbon atom |
TBAHB stands out due to its quaternary ammonium nature and specific applications in pharmaceuticals where it enhances drug solubility compared to other similar compounds.
Properties
IUPAC Name |
2-methylpropan-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKAPARXKPTKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-64-9 (Parent) | |
Record name | tert-Butylamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60209214 | |
Record name | tert-Butylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60469-70-7 | |
Record name | 2-Propanamine, 2-methyl-, hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60469-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60469-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | tert-Butylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | tert-Butylamine hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R857884BW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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